1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The 2-chlorobenzyl and 2-methylphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 1-(2-methylphenyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of the 2-chlorobenzyl and 2-methylphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H15ClN2O2S |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c1-13-6-2-5-9-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-7-3-4-8-15(14)21/h2-11H,12H2,1H3 |
InChI Key |
MTXMGZSUOUKURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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